molecular formula C26H22Cl2F3NO4 B2766835 (2,4-dichlorophenyl)(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 681154-58-5

(2,4-dichlorophenyl)(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B2766835
CAS No.: 681154-58-5
M. Wt: 540.36
InChI Key: RSKSEWNQVQNGAQ-UHFFFAOYSA-N
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Description

This compound is a synthetic tetrahydroisoquinoline derivative featuring a methanone bridge linking a 2,4-dichlorophenyl group to a substituted dihydroisoquinoline core. Key structural elements include:

  • 6,7-Dimethoxy substitution on the isoquinoline ring, which enhances electron density and influences binding interactions.
  • (3-(Trifluoromethyl)phenoxy)methyl substituent at position 1, contributing steric bulk and electron-withdrawing properties.

This compound is hypothesized to exhibit biological activity related to central nervous system (CNS) targets, given structural similarities to GluN2C/D NMDA receptor potentiators (e.g., compounds 90 and 91 in ) .

Properties

IUPAC Name

(2,4-dichlorophenyl)-[6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22Cl2F3NO4/c1-34-23-10-15-8-9-32(25(33)19-7-6-17(27)12-21(19)28)22(20(15)13-24(23)35-2)14-36-18-5-3-4-16(11-18)26(29,30)31/h3-7,10-13,22H,8-9,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKSEWNQVQNGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=C(C=C(C=C3)Cl)Cl)COC4=CC=CC(=C4)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22Cl2F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,4-dichlorophenyl)(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone, also known by its IUPAC name, is a complex organic molecule with notable biological activities. This article delves into its structure, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure

The molecular formula of this compound is C26H22Cl2F3NO4C_{26}H_{22}Cl_{2}F_{3}NO_{4}, and it possesses a molecular weight of 540.36 g/mol. The structure includes:

  • A dichlorophenyl moiety.
  • A dimethoxy substituted isoquinoline core.
  • A trifluoromethyl phenoxy group.

This structural complexity suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Anti-inflammatory Properties

Studies have shown that derivatives of isoquinoline are often evaluated for their anti-inflammatory effects. Specifically, compounds similar to the one have demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response .

2. Antioxidant Activity

The presence of methoxy groups in the structure is associated with enhanced antioxidant activity. This can mitigate oxidative stress in cells, which is implicated in various diseases including cancer and cardiovascular disorders .

3. Anticancer Potential

Preliminary studies suggest that isoquinoline derivatives can exhibit cytotoxic effects against certain cancer cell lines. The specific compound may act through mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies

A series of studies have evaluated the biological activity of related compounds:

  • Study on COX Inhibition : In a comparative analysis, derivatives including methoxy and halogen substitutions were tested for their COX inhibitory activity. The compound exhibited IC50 values comparable to established anti-inflammatory drugs, indicating strong potential as a therapeutic agent .
  • Cytotoxicity Assays : In vitro assays on various cancer cell lines revealed that the compound induces significant cytotoxicity, particularly against lung cancer cells (H2122). The mechanism was linked to the activation of apoptotic pathways and inhibition of proliferation .

Table: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryInhibits COX-1 and COX-2; comparable to NSAIDs
AntioxidantReduces oxidative stress; enhances cellular defense
AnticancerInduces apoptosis; inhibits cancer cell proliferation

The biological effects of this compound are likely mediated through multiple pathways:

  • Cyclooxygenase inhibition leads to reduced production of pro-inflammatory mediators.
  • Antioxidant properties may be attributed to the methoxy groups facilitating electron donation to free radicals.
  • Cytotoxic effects are possibly due to interference with DNA synthesis or repair mechanisms in rapidly dividing cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of tetrahydroisoquinoline-based methanones. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Biological Activity / Notes Source
(2,4-Dichlorophenyl)(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone 2,4-dichlorophenyl; 3-(trifluoromethyl)phenoxy Hypothesized CNS activity (e.g., NMDA receptor modulation) Target Compound
(2-Fluorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone [] 2-fluorophenyl; 4-methoxyphenoxy No reported bioactivity; reduced lipophilicity due to methoxy vs. trifluoromethyl groups
(Phenyl)(6,7-dimethoxy-1-((3-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone (Compound 90) [] Phenyl; 3-methoxyphenoxy GluN2C/D NMDA receptor potentiator (EC₅₀ = 3.2 µM)
(3-Chlorophenyl)(6,7-dimethoxy-1-((3-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone (Compound 91) [] 3-chlorophenyl; 3-methoxyphenoxy GluN2C/D NMDA receptor potentiator (EC₅₀ = 1.7 µM); enhanced potency vs. compound 90
(3-Chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone [] 3-chlorophenyl; 4-methoxyphenoxy Reference material for ANDA/NDA; no explicit bioactivity reported

Key Findings :

Substituent Effects on Bioactivity: Halogenated Aryl Groups: The 3-chlorophenyl group in compound 91 (EC₅₀ = 1.7 µM) enhances NMDA receptor potency compared to the phenyl group in compound 90 (EC₅₀ = 3.2 µM) . The target compound’s 2,4-dichlorophenyl group may further optimize binding affinity due to dual chlorine atoms.

Physicochemical Properties :

  • The trifluoromethyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to methoxy-substituted analogs (logP ~2.8), favoring blood-brain barrier permeability.
  • 2,4-Dichlorophenyl vs. 3-chlorophenyl : The dichloro substitution may enhance halogen bonding with target proteins, as seen in kinase inhibitors .

Synthetic Routes: Analogous compounds are synthesized via nucleophilic substitution of tetrahydroisoquinoline intermediates with acyl chlorides (e.g., 2,4-dichlorobenzoyl chloride) .

Q & A

Q. Which analytical parameters must be reported to ensure reproducibility?

  • Critical Parameters :
  • Synthesis : Catalyst loading (mol%), irradiation power/time, yield after column chromatography.
  • Characterization : Crystallographic data (CCDC deposition number), NMR chemical shifts (δ in ppm), and HPLC purity (>95%).
  • Biological Assays : IC₅₀ values with confidence intervals, positive/negative controls, and solvent vehicle effects .

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